molecular formula C6H9NO B3055955 3-Methylenepiperidin-2-one CAS No. 68074-14-6

3-Methylenepiperidin-2-one

Cat. No.: B3055955
CAS No.: 68074-14-6
M. Wt: 111.14 g/mol
InChI Key: XFXHSJFUZPNEME-UHFFFAOYSA-N
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Description

3-Methylenepiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of piperidin-2-one, featuring a methylene group at the third position. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenepiperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported, utilizing D-phenylglycinol and delta-valerolactone as starting materials . The alkylation process can be carried out with or without hydroxyl group protection, affecting the consumption of reagents like s-BuLi and the yield of the desired product .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. These reactions are catalyzed by dual-functional ionic liquids, providing a green and efficient synthesis route. For example, the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol yields substituted piperidines .

Chemical Reactions Analysis

Types of Reactions: 3-Methylenepiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Methylenepiperidin-2-one is unique due to the presence of the methylene group, which imparts distinct reactivity and potential biological activities compared to its analogs. This structural feature allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

3-methylidenepiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHSJFUZPNEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457843
Record name 3-methylidene-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68074-14-6
Record name 3-methylidene-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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